molecular formula C5H9N3O B2695832 (2-ethyl-2H-1,2,3-triazol-4-yl)methanol CAS No. 76320-99-5

(2-ethyl-2H-1,2,3-triazol-4-yl)methanol

Cat. No.: B2695832
CAS No.: 76320-99-5
M. Wt: 127.147
InChI Key: DYMLSMNRTGELQI-UHFFFAOYSA-N
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Description

(2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and widely used for the preparation of 1,2,3-triazole derivatives. The reaction involves the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper(I) catalyst.
  • Formation of the triazole ring and subsequent reduction to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-ethyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of (2-ethyl-2H-1,2,3-triazol-4-yl)aldehyde or (2-ethyl-2H-1,2,3-triazol-4-yl)carboxylic acid.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(2-ethyl-2H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-methyl-2H-1,2,3-triazol-4-yl)methanol
  • (2-ethyl-2H-1,2,3-triazol-4-yl)ethanol
  • (2-ethyl-2H-1,2,3-triazol-4-yl)amine

Uniqueness

(2-ethyl-2H-1,2,3-triazol-4-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl group at the 2-position and the hydroxyl group at the 4-position of the triazole ring enhances its reactivity and potential for forming hydrogen bonds. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-ethyltriazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-8-6-3-5(4-9)7-8/h3,9H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMLSMNRTGELQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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